Lcb-2853
CAS No.: 141335-10-6
VCID: VC0007228
Molecular Formula: C₂₁H₂₄ClNO₄S
Molecular Weight: 421.9 g/mol
* For research use only. Not for human or veterinary use.

Description |
LCB-2853, with the CAS number 141335-10-6, is a potent antagonist of the thromboxane A2 (TXA2) receptor. It exhibits significant antiplatelet and antithrombotic activities, making it a promising compound for preventing thrombosis-related disorders. This article provides an in-depth review of LCB-2853, including its chemical properties, pharmacological effects, and research findings. Pharmacological EffectsLCB-2853 acts as a thromboxane A2 receptor antagonist, which is crucial for its antiplatelet and antithrombotic effects. Thromboxane A2 is a potent vasoconstrictor and promotes platelet aggregation, contributing to thrombosis formation. By inhibiting this receptor, LCB-2853 can prevent or reduce thrombosis in both arterial and venous systems. In Vivo StudiesIn vivo studies have demonstrated the efficacy of LCB-2853 in various models:
Research Findings and Clinical PotentialLCB-2853's potent antithrombotic activity and immediate efficacy make it a promising candidate for treating conditions associated with thromboxane A2 receptor activation. Its effectiveness in various models suggests potential benefits over existing antithrombotic drugs like ASA and ticlopidine, which may require longer onset times or higher doses to achieve similar effects . The compound's ability to inhibit platelet aggregation and vasoconstriction without the need for metabolic activation, unlike ticlopidine, could offer advantages in clinical settings where rapid antithrombotic action is crucial . |
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 141335-10-6 | ||||||||||
Product Name | Lcb-2853 | ||||||||||
Molecular Formula | C₂₁H₂₄ClNO₄S | ||||||||||
Molecular Weight | 421.9 g/mol | ||||||||||
IUPAC Name | 2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic acid | ||||||||||
Standard InChI | InChI=1S/C21H24ClNO4S/c22-18-7-9-19(10-8-18)28(26,27)23-15-21(11-1-2-12-21)14-17-5-3-16(4-6-17)13-20(24)25/h3-10,23H,1-2,11-15H2,(H,24,25) | ||||||||||
Standard InChIKey | IKPIVPXMOXMBHT-UHFFFAOYSA-N | ||||||||||
SMILES | C1CCC(C1)(CC2=CC=C(C=C2)CC(=O)O)CNS(=O)(=O)C3=CC=C(C=C3)Cl | ||||||||||
Canonical SMILES | C1CCC(C1)(CC2=CC=C(C=C2)CC(=O)O)CNS(=O)(=O)C3=CC=C(C=C3)Cl | ||||||||||
Synonyms | LCB 2853 LCB-2853 sodium 4-((1-((((4-chlorophenyl)sulfonyl)amino)methyl)cyclohexyl)methyl)benzeneacetate |
||||||||||
Reference | [1]. Depin JC, et al. Pharmacodynamics and antithrombotic effects after intravenous administration of the new thromboxane A2 receptor antagonist sodium 4-[[1-[[[(4-chlorophenyl)sulfonyl]amino]methyl]cyclopentyl] methyl]benzeneacetate. Arzneimittelforschung. 1994 Nov;44(11):1203-7.[2]. Lardy C, et al. Antiaggregant and antivasospastic properties of the new thromboxane A2 receptor antagonist sodium 4-[[1-[[[(4-chlorophenyl)sulfonyl]amino]methyl]cyclopentyl] methyl]benzeneacetate. Arzneimittelforschung. 1994 Nov;44(11):1196-202. | ||||||||||
PubChem Compound | 132347 | ||||||||||
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume